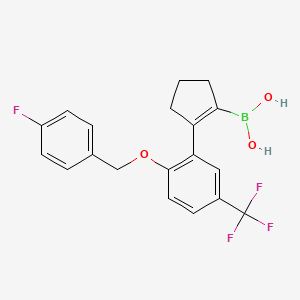![molecular formula C13H18O2 B15242131 1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]propan-1-one](/img/structure/B15242131.png)
1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]propan-1-one is an organic compound with a complex structure It is characterized by the presence of a hydroxy group, a methyl group, and an isopropyl group attached to a phenyl ring, along with a propanone moiety
Vorbereitungsmethoden
The synthesis of 1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-hydroxy-5-methyl-2-(propan-2-yl)phenol with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ automated systems to control temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxy group can undergo nucleophilic substitution reactions with alkyl halides to form ethers.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions include ketones, alcohols, and ethers, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]propan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and carbonyl groups play a crucial role in these interactions, forming hydrogen bonds or participating in redox reactions. Molecular targets and pathways involved include oxidative stress pathways and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]propan-1-one can be compared with similar compounds such as:
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: This compound has similar functional groups but differs in the position and type of substituents on the phenyl ring.
N-(2-Hydroxy-5-(1-hydroxy-2-{1-(4-methoxyphenyl)propan-2-ylamino}ethyl)phenyl)formamide fumarate: This compound has a more complex structure with additional functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H18O2 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
1-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C13H18O2/c1-5-12(14)11-6-9(4)13(15)7-10(11)8(2)3/h6-8,15H,5H2,1-4H3 |
InChI-Schlüssel |
RXJRACOGEMDXQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C=C(C(=C1)C)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


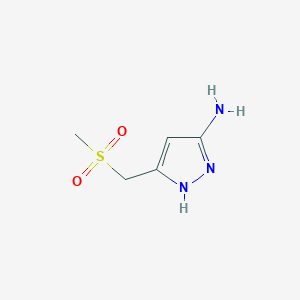
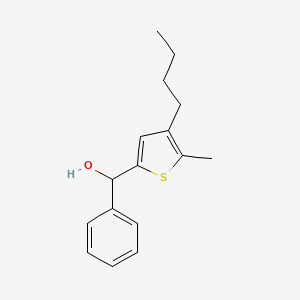
![6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B15242072.png)

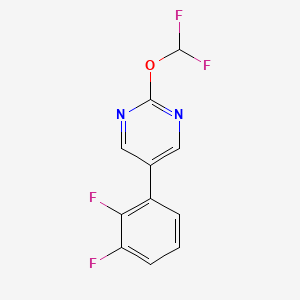



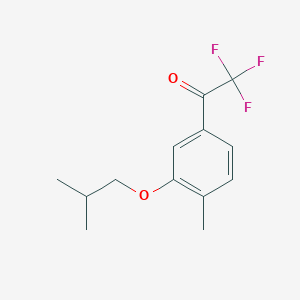
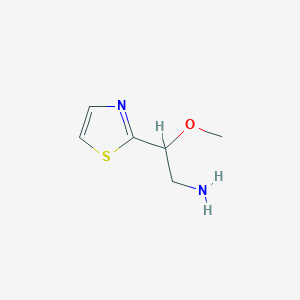
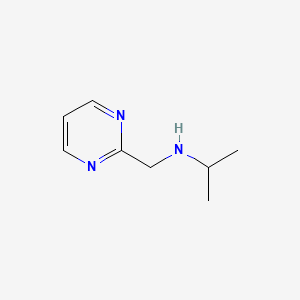
![tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-6-yl)carbamate](/img/structure/B15242132.png)
